

In-Depth Technical Guide: 5-Bromo-1-butyl-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-1-butyl-1H-indazole

Cat. No.: B567018

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CAS Number: 1280786-85-7

This technical guide provides a comprehensive overview of **5-Bromo-1-butyl-1H-indazole**, a key synthetic intermediate in the development of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

5-Bromo-1-butyl-1H-indazole is a substituted indazole derivative. While specific experimental data on its physical properties are not extensively reported in publicly available literature, its fundamental characteristics can be summarized. The compound's primary role as a synthetic intermediate means it is often generated and used in subsequent reactions without detailed isolation and characterization as a final product.

Table 1: Physicochemical Properties of **5-Bromo-1-butyl-1H-indazole**

Property	Value	Source
CAS Number	1280786-85-7	N/A
Molecular Formula	C ₁₁ H ₁₃ BrN ₂	N/A
Molecular Weight	253.14 g/mol	N/A
Storage Condition	Room temperature, sealed, dry	[1]

Note: Detailed experimental values for properties such as melting point, boiling point, and solubility are not readily available in the cited literature. These properties are typically determined for the final, more complex molecules synthesized from this intermediate.

Synthesis and Experimental Protocols

The primary route to synthesizing **5-Bromo-1-butyl-1H-indazole** is through the N-alkylation of a 5-bromo-1H-indazole precursor. The regioselectivity of this reaction (alkylation at the N-1 versus N-2 position of the indazole ring) is a critical aspect of the synthesis.

Synthesis of the Precursor: 5-Bromo-1H-indazole

A common method for the synthesis of the 5-bromo-1H-indazole precursor involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole^[2]

- Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, brine, magnesium sulfate, heptane.
- Procedure:
 - A solution of 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C.
 - The solution is stirred for 50 minutes, after which potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added.
 - The mixture is refluxed at 68°C for 20 hours.
 - After cooling to 25°C, the volatile components are removed by distillation under vacuum (30 mmHg, 30-40°C).
 - Water (225 mL total) is added in portions, and an azeotropic distillation is performed to remove remaining volatiles.

- The product mass is transferred back to the reaction vessel with water (50 mL) and concentrated hydrochloric acid (400 mL).
- The mixture is heated to 50-55°C, and an additional 100 mL of acid is added over 2 hours.
- After cooling to 20°C, the pH is adjusted to 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.
- Water (100 mL) and ethyl acetate (350 mL) are added, and the mixture is filtered.
- The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 200 mL).
- The combined organic layers are washed with brine (240 mL), filtered, and dried over magnesium sulfate.
- The dried solution is filtered through a silica gel pad with ethyl acetate.
- The solvent is removed by rotary evaporation, with the addition of heptane (0.45 L) during the process, until a dry solid remains.
- The solid is slurried with heptane (0.1 L), filtered, and dried under vacuum at 45°C to yield 5-bromoindazole.

N-1 Alkylation of 5-Bromo-1H-indazole to form 5-Bromo-1-butyl-1H-indazole

The selective N-1 alkylation of the indazole ring is crucial. The use of sodium hydride in tetrahydrofuran has been shown to be a highly regioselective method for achieving N-1 alkylation of substituted indazoles.[\[3\]](#)[\[4\]](#)

Experimental Protocol: N-1 Butylation of 5-Bromo-1H-indazole (Adapted from[\[3\]](#)[\[5\]](#))

- Materials: 5-bromo-1H-indazole, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromobutane, saturated aqueous ammonium chloride, ethyl acetate, anhydrous sodium sulfate.

- Procedure:
 - In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.2 M).
 - Cool the solution to 0°C in an ice bath.
 - Carefully add sodium hydride (1.2 equiv) portion-wise to the solution.
 - Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
 - Add 1-bromobutane (1.1-1.5 equiv) dropwise to the suspension at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
 - Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (3 times).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to isolate **5-Bromo-1-butyl-1H-indazole**.

Role in Synthesis of Bioactive Molecules

5-Bromo-1-butyl-1H-indazole is a key building block in the synthesis of various synthetic cannabinoid receptor agonists (SCRAs).^{[6][7]} Its structure provides a scaffold that can be further functionalized to create potent ligands for cannabinoid receptors. The bromo- and butyl-substituents are important for modulating the pharmacological activity of the final compounds.

^[1]

The general synthetic pathway involves the initial preparation of the **5-Bromo-1-butyl-1H-indazole** core, which is then typically followed by the introduction of a carboxamide or a similar functional group at the 3-position of the indazole ring. This is often achieved by first synthesizing **5-bromo-1-butyl-1H-indazole-3-carboxylic acid** and then coupling it with a suitable amine.

Analytical Characterization

While a detailed, isolated analytical profile for **5-Bromo-1-butyl-1H-indazole** is not extensively documented, its presence and structure are confirmed within the analysis of the more complex molecules it is used to create. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the final products, which inherently confirms the structure of the **5-Bromo-1-butyl-1H-indazole** core.^[6]^[7]

Table 2: Analytical Methods for Characterization of Derivatives

Analytical Technique	Application	Reference
GC-MS	Identification and fragmentation pattern analysis of final products.	^[6]
LC-QTOF-MS	Accurate mass determination and structural elucidation of final products.	^[6] ^[7]
NMR (¹ H and ¹³ C)	Detailed structural confirmation of the entire molecule, including the indazole core and its substituents.	^[7]

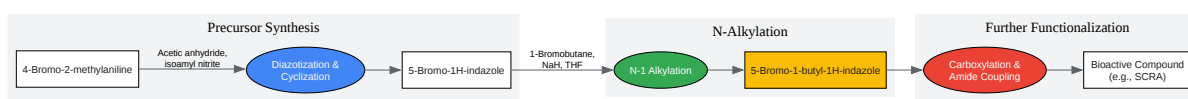
Signaling Pathways and Biological Activity

There is no direct evidence in the reviewed literature of **5-Bromo-1-butyl-1H-indazole** itself having significant biological activity or directly modulating specific signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules. The final

compounds, such as synthetic cannabinoids derived from this core, are potent agonists of the cannabinoid receptors CB1 and CB2. The interaction of these final compounds with the CB1 and CB2 receptors initiates a cascade of intracellular signaling events, which are responsible for their psychoactive and physiological effects.

Visualizations

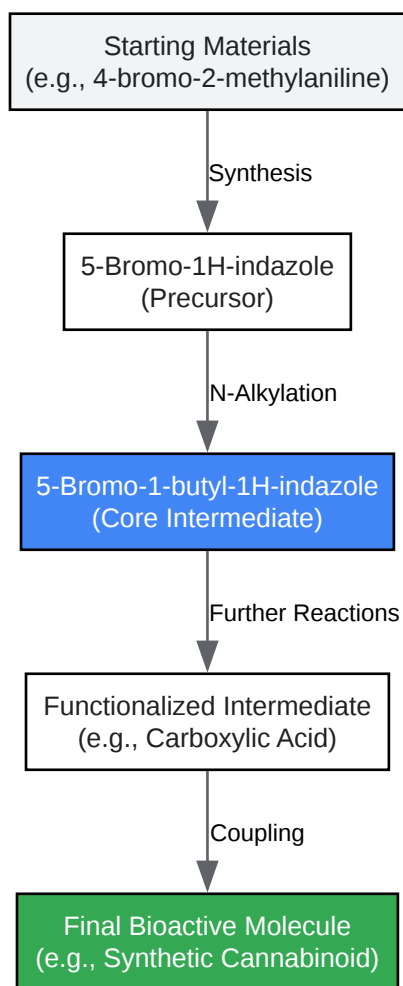
Synthesis Workflow



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Caption: Synthetic pathway from precursor to **5-Bromo-1-butyl-1H-indazole** and its subsequent functionalization.

Role as a Synthetic Intermediate



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Caption: Logical flow demonstrating the role of **5-Bromo-1-butyl-1H-indazole** as a core intermediate.

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References

- 1. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. ovid.com [ovid.com]
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